

Application Note: Preparation of DPhPC Liposomes

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Compound of Interest

Compound Name: *Dphppc*
CAS No.: 121822-82-0
Cat. No.: B056558

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From Stable Large Unilamellar Vesicles (LUVs) to Giant Unilamellar Vesicles (GUVs)

Introduction: The "Liquid-State" Lipid

1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is distinct among phospholipids used in research.^{[1][2]} Unlike standard lipids (e.g., DPPC or DMPC) that exhibit sharp gel-to-liquid crystalline phase transitions (

), DPhPC possesses branched phytanyl chains (isoprenoid architecture) rather than linear acyl chains.^{[1][2]}

Why this matters:

- **No Phase Transition:** DPhPC does not exhibit a detectable phase transition between -120°C and +120°C. It remains in a fluid, liquid-crystalline state at all standard experimental temperatures.^{[1][2]}
- **Chemical Stability:** The saturated nature of the phytanyl chains renders DPhPC exceptionally resistant to oxidative degradation (peroxidation), unlike unsaturated lipids like DOPC or POPC.
- **Membrane Impermeability:** The steric bulk of the methyl branches creates a tightly sealed hydrophobic core, significantly reducing proton and ion permeability compared to linear chain

lipids.

This guide details two distinct workflows: Thin Film Hydration (for LUVs) and Electroformation (for GUVs), optimized specifically for DPhPC.[\[1\]](#)[\[2\]](#)

Pre-Formulation Data & Materials[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physical Properties of DPhPC

Parameter	Value	Implications for Protocol
Molecular Weight	846.25 g/mol	Use for molarity calculations. [2]
Phase Transition ()	None (< -120°C)	CRITICAL: Do not heat buffers to high temperatures. [1] [2] Room temp (20-25°C) is sufficient for hydration and extrusion. [2]
Structure	Branched (4-methyl)	High steric hindrance; requires longer equilibration times than linear lipids. [2]
Solubility	Chloroform, Ethanol	Dissolves easily; ensure high-grade spectroscopic solvents. [1] [2]

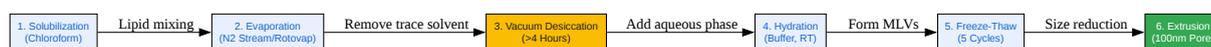
Required Equipment

- LUVs: Rotary evaporator, Vacuum desiccator, Extruder (e.g., Avanti Mini-Extruder), Polycarbonate membranes (100 nm).[\[1\]](#)[\[2\]](#)
- GUVs: ITO-coated glass slides, Function generator (AC field), Conductive copper tape or clips.[\[1\]](#)[\[2\]](#)

Protocol A: Preparation of LUVs (Thin Film Hydration & Extrusion)

Target Application: Drug delivery vectors, bulk biophysical assays, stopped-flow kinetics.[\[1\]](#)[\[2\]](#)

Workflow Diagram (LUVs)



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Figure 1: Workflow for generating Large Unilamellar Vesicles (LUVs) showing critical desiccation and sizing steps.[1][2]

Step-by-Step Procedure

- Lipid Dissolution:
 - Dissolve DPhPC powder in Chloroform () to a final concentration of 10 mg/mL.
 - Note: If incorporating hydrophobic dyes (e.g., Rhodamine-PE) or cholesterol, mix them at this stage.[1][2]
- Film Formation:
 - Transfer the lipid solution to a round-bottom glass vial or flask.
 - Evaporate the solvent using a gentle stream of Nitrogen () gas while rotating the vial to coat the walls evenly.
 - DPhPC Specific: Because DPhPC is an oil/waxy solid rather than a crystalline powder, the film may appear "wet" even when dry.
- Desiccation (Critical):
 - Place the vial in a vacuum desiccator for a minimum of 4 hours (preferably overnight).
 - Why? DPhPC's branched chains can trap solvent molecules more aggressively than linear lipids.[2] Residual chloroform destabilizes the bilayer.

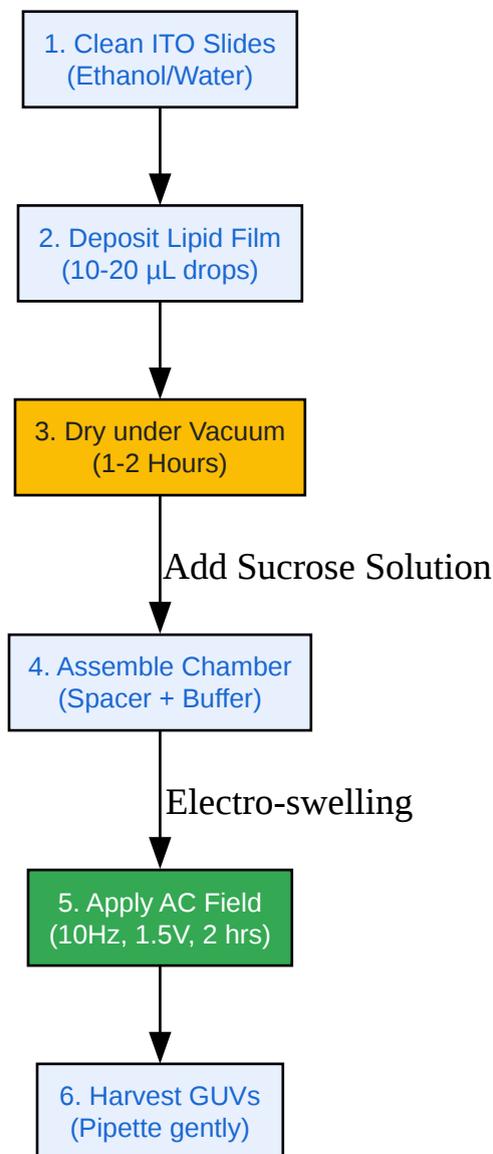
- Hydration:
 - Add the aqueous buffer (e.g., PBS pH 7.4, 150 mM NaCl) to the dried film to achieve a final lipid concentration of 1–5 mg/mL.
 - Temperature: Perform at Room Temperature (20–25°C). Unlike DPPC, no heating is required.^[1]
 - Vortex vigorously for 10 minutes. The solution should become cloudy/milky, indicating the formation of Multilamellar Vesicles (MLVs).
- Freeze-Thaw Cycles:
 - Freeze the vial in liquid nitrogen (or dry ice/ethanol bath) for 1 min.
 - Thaw in a warm water bath (30°C) for 1 min.
 - Repeat 5 times.
 - Mechanism:^{[1][2][3][4][5][6]} This disrupts the MLV concentric layers, ensuring the hydration buffer is equilibrated across all lamellae.
- Extrusion (Sizing):
 - Assemble the extruder with a 100 nm polycarbonate membrane.
 - Pass the MLV suspension through the membrane 11–21 times.
 - Result: The milky suspension will turn translucent/opalescent, indicating the formation of uniform LUVs (~100–120 nm).

Protocol B: Preparation of GUVs (Electroformation)

Target Application: Microscopy, artificial cells, single-channel recording.^{[1][2]}

DPhPC is the "gold standard" for GUVs due to its membrane stability. This protocol uses the Vesicle Prep Pro or standard ITO Slide method.

Workflow Diagram (GUVs)



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Figure 2: Electroformation workflow. The AC field vibrates the lipid lamellae, encouraging them to peel off as giant vesicles.

Step-by-Step Procedure

- ITO Slide Preparation:
 - Clean two Indium Tin Oxide (ITO) coated glass slides with ethanol and distilled water.^[2]
Dry with

- Prepare a DPhPC solution at 1 mg/mL in Chloroform.[2]
- Deposition:
 - Deposit 10–20

of lipid solution as small droplets (or a thin spread) on the conductive side of one ITO slide.
 - Allow the solvent to evaporate (10 min).[2]
 - Desiccate under vacuum for 1 hour to remove trace solvent.[2]
- Chamber Assembly:
 - Place a silicon spacer (e.g., 2mm thickness) around the lipid film.
 - Fill the chamber with non-conductive hydration solution.
 - Recommended Solution: 200–300 mM Sucrose.
 - Caution: Do not use high-salt buffers (PBS) for electroformation; the high current will damage the ITO and heat the sample.
- Electroformation (AC Field Application):
 - Place the second ITO slide on top (conductive side facing down, touching the liquid).
 - Connect electrodes to the ITO surfaces.[5]
 - Apply a sinusoidal AC field:
 - Voltage: 1.0 – 1.5

(Peak-to-Peak).
 - Frequency: 10 Hz.[2]

- Duration: 2 hours at Room Temperature.
- Detachment (Optional but Recommended):
 - Lower the frequency to 1 Hz and voltage to 0.5 V for 30 minutes to help detach the GUVs from the glass surface.
- Harvesting & Imaging:
 - Gently pipette the solution out of the chamber.
 - Transfer to a viewing chamber containing 200–300 mM Glucose (in PBS if needed).[2]
 - Contrast Trick: The density difference between Sucrose (inside GUV) and Glucose (outside) will make the GUVs sink and appear phase-bright under microscopy.[2]

Quality Control & Troubleshooting

QC Metrics

Method	Expected Result for DPhPC
Dynamic Light Scattering (DLS)	Polydispersity Index (PDI) < 0.1 for LUVs. Z-Average ~100-120 nm.[2]
Zeta Potential	Near neutral (-2 to -5 mV) unless charged lipids are added.[2]
Microscopy (Phase Contrast)	GUVs should be spherical, fluctuating (floppy) membranes.[1][2] Rigid spheres indicate multilamellarity.[2]

Troubleshooting Guide

Issue 1: GUVs are small or multilamellar.

- Cause: Lipid film was not dry enough or voltage was too high.[2]
- Fix: Increase desiccation time. Ensure the AC frequency is 10 Hz (lower frequencies favor defects).[2]

Issue 2: Extrusion is difficult/blocked.

- Cause: Lipid concentration too high or aggregates present.[2]
- Fix: Ensure the "Freeze-Thaw" step was performed 5 times—this is crucial to break up large MLV chunks before they hit the filter.

Issue 3: Liposomes are leaky.

- Cause: DPhPC forms very fluid membranes.[2]
- Fix: Add 20-30 mol% Cholesterol to increase membrane order and reduce permeability if leakage is observed.[2]

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